N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
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Overview
Description
N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a nitrogen-containing heterocyclic compound. This compound features a pyrrole ring fused with a pyrazine ring, forming a pyrrolopyrazine scaffold. Such structures are known for their diverse biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold, which this compound contains, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Pyrrolopyrazine derivatives have shown more antibacterial, antifungal, and antiviral activities . The compound’s interaction with its targets likely involves binding to the active sites of these targets, leading to changes in their function.
Biochemical Pathways
These could include pathways related to microbial growth, inflammation, viral replication, fungal growth, oxidation, tumor growth, and kinase signaling .
Pharmacokinetics
Pharmacokinetics refers to the movement of the drug into, through, and out of the body . Understanding these properties is crucial for predicting the drug’s bioavailability, efficacy, and potential side effects.
Result of Action
Given the biological activities associated with pyrrolopyrazine derivatives, the compound’s action could result in the inhibition of microbial growth, reduction of inflammation, inhibition of viral and fungal replication, reduction of oxidation, inhibition of tumor growth, and modulation of kinase signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multiple steps:
Formation of Pyrrole Ring: The initial step involves the formation of a pyrrole ring through the reaction of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.
Addition of Propargylamine: The resulting acetylenes are then reacted with propargylamine to form N-propargylenaminones.
Intramolecular Cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrazine scaffold.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve halogenating agents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .
Scientific Research Applications
N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several scientific research applications:
Chemistry: Used as a scaffold for designing new compounds with potential biological activities.
Biology: Investigated for its antimicrobial, antiviral, and antifungal properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share the pyrrolopyrazine scaffold and exhibit similar biological activities.
Dihydropyrrolo[1,2-a]pyrazinones: These compounds have a similar structure but differ in the presence of a carbonyl group.
Uniqueness
N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties .
Properties
IUPAC Name |
N-benzyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3S/c25-21(22-16-17-8-3-1-4-9-17)24-15-14-23-13-7-12-19(23)20(24)18-10-5-2-6-11-18/h1-13,20H,14-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQHSWNJOKNFOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=S)NCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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